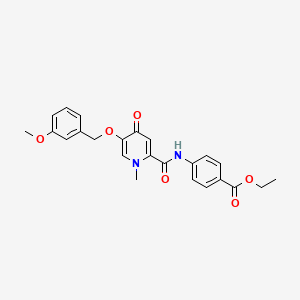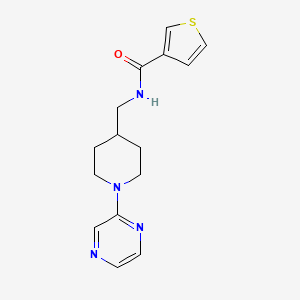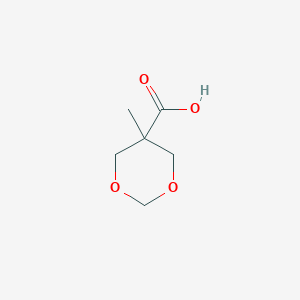
3-(2-etoxi-fenoxi)-4-oxo-4H-cromen-7-il tiofeno-2-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a chromen-7-yl group (a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring), a thiophene-2-carboxylate group (a five-membered ring containing four carbon atoms and a sulfur atom), and an ethoxyphenoxy group (a phenyl ring with an ether linkage). These groups are common in many biologically active compounds and materials .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carboxylate group in the thiophene ring could potentially undergo reactions with acids or bases, and the chromen-7-yl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the molecule .Aplicaciones Científicas De Investigación
- ETC ha demostrado un prometedor potencial anticancerígeno. Los investigadores han investigado sus efectos en varias líneas celulares de cáncer, incluyendo cáncer de mama, pulmón y colon. Mecánicamente, ETC interfiere con la progresión del ciclo celular, induce la apoptosis e inhibe la angiogénesis. Se necesitan más estudios para explorar su eficacia in vivo y su potencial como agente quimioterapéutico .
Actividad Anticancerígena
Estas aplicaciones destacan la versatilidad del 3-(2-etoxi-fenoxi)-4-oxo-4H-cromen-7-il tiofeno-2-carboxilato y subrayan su posible impacto en diversos dominios científicos. Tenga en cuenta que la investigación en curso puede descubrir usos adicionales para este intrigante compuesto .
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves the condensation of 2-ethoxyphenol with ethyl bromoacetate to form ethyl 2-ethoxyphenylacetate. This intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent such as DCC to form ethyl 3-(2-ethoxyphenoxy)thiophene-2-carboxylate. Finally, this intermediate is cyclized with 4-hydroxycoumarin in the presence of a Lewis acid catalyst to form the target compound.", "Starting Materials": [ "2-ethoxyphenol", "ethyl bromoacetate", "thiophene-2-carboxylic acid", "4-hydroxycoumarin", "coupling agent (e.g. DCC)", "Lewis acid catalyst" ], "Reaction": [ "2-ethoxyphenol + ethyl bromoacetate -> ethyl 2-ethoxyphenylacetate", "ethyl 2-ethoxyphenylacetate + thiophene-2-carboxylic acid + coupling agent -> ethyl 3-(2-ethoxyphenoxy)thiophene-2-carboxylate", "ethyl 3-(2-ethoxyphenoxy)thiophene-2-carboxylate + 4-hydroxycoumarin + Lewis acid catalyst -> 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate" ] } | |
Número CAS |
637751-39-4 |
Fórmula molecular |
C22H16O6S |
Peso molecular |
408.42 |
Nombre IUPAC |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H16O6S/c1-2-25-16-6-3-4-7-17(16)28-19-13-26-18-12-14(9-10-15(18)21(19)23)27-22(24)20-8-5-11-29-20/h3-13H,2H2,1H3 |
Clave InChI |
QZTZWMFWLLPUMG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2465883.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2465887.png)
![[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B2465888.png)






![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2465899.png)
